9-Methoxycamptothecin
Overview
Description
9-Methoxycamptothecin is a naturally occurring compound isolated from the plant Camptotheca acuminata. It is a derivative of camptothecin, an alkaloid known for its potent anticancer properties. This compound exhibits strong antitumor activity by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription .
Mechanism of Action
Biochemical Pathways
The biochemical pathway for MCPT involves three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The formation of the ternary complex between MCPT, topoisomerase I, and DNA disrupts the normal function of topoisomerase I, leading to DNA damage and apoptosis .
Pharmacokinetics
It’s known that the bioavailability and efficacy of mcpt, like other camptothecin derivatives, can be influenced by its solubility and the presence of serum proteins .
Action Environment
The action, efficacy, and stability of MCPT can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of MCPT. Additionally, the presence of certain endophytes or plant cell or organ culture in a bioreactor scale production can potentially enhance the production of MCPT .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxycamptothecin typically involves the modification of camptothecin. One common method includes the methylation of camptothecin using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. Endophytic fungi isolated from Camptotheca acuminata have been shown to produce this compound under shake-flask fermentation conditions. This method provides a sustainable and scalable way to produce the compound without depleting natural plant resources .
Chemical Reactions Analysis
Types of Reactions: 9-Methoxycamptothecin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups to enhance its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities and improved solubility .
Scientific Research Applications
9-Methoxycamptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase inhibition.
Biology: Researchers use it to investigate cell cycle regulation and apoptosis in cancer cells.
Medicine: It serves as a lead compound for developing new anticancer drugs with better efficacy and fewer side effects.
Industry: The compound is used in the pharmaceutical industry for the production of anticancer medications
Comparison with Similar Compounds
Camptothecin: The parent compound with similar topoisomerase I inhibition properties.
10-Hydroxycamptothecin: Another derivative with enhanced water solubility.
Irinotecan and Topotecan: Semisynthetic analogs used clinically for cancer treatment
Uniqueness: 9-Methoxycamptothecin is unique due to its strong antitumor activity and ability to induce apoptosis in cancer cells. Its methyl group enhances its solubility and bioavailability compared to camptothecin, making it a valuable compound for further drug development .
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDZFTCKLZTF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192292 | |
Record name | 9-Methoxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39026-92-1 | |
Record name | 9-Methoxycamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39026-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methoxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxycamptothecin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methoxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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